molecular formula C24H28N2O5 B2734185 ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate CAS No. 1094605-32-9

ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate

Cat. No. B2734185
M. Wt: 424.497
InChI Key: JISFDOMZXOEMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One area of research has focused on the synthesis and evaluation of novel anti-juvenile hormone agents, including derivatives related to the specified chemical compound. These agents have been tested on larvae of the silkworm, Bombyx mori, showing potential as JH (Juvenile Hormone) antagonists by inducing precocious metamorphosis, a sign of JH deficiency. The activities of these compounds suggest they could serve as tools for studying hormone regulation in insect development and potentially as insect growth regulators (Kuwano et al., 2008).

Structural and Chemical Properties

Research into the structural and chemical properties of related compounds has led to insights into their molecular behavior and interactions. For example, studies on hydrogen-bonded supramolecular structures in derivatives of benzoates have expanded understanding of molecular assembly and the impact of hydrogen bonding on the formation of complex structures (Portilla et al., 2007).

Potential Antimicrobial Applications

New quinazolines derived from similar chemical scaffolds have been synthesized and evaluated as potential antimicrobial agents. These compounds exhibit promising antibacterial and antifungal activities against various pathogens, highlighting the potential of these molecules in developing new treatments for infectious diseases (Desai et al., 2007).

properties

IUPAC Name

ethyl 4-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-31-24(30)14-7-9-17(10-8-14)25-21(27)18(11-13(2)3)26-22(28)19-15-5-6-16(12-15)20(19)23(26)29/h5-10,13,15-16,18-20H,4,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISFDOMZXOEMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate

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